molecular formula C11H7N3O B6385158 5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% CAS No. 1261901-72-7

5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385158
CAS RN: 1261901-72-7
M. Wt: 197.19 g/mol
InChI Key: VZYGAICNTAMVDM-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-2-hydroxypyrimidine (CPHP) is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound containing both nitrogen and oxygen atoms and has a molecular weight of 173.18 g/mol. CPHP is a white crystalline solid with a melting point of 121°C. CPHP is soluble in water and ethanol and is used in a variety of scientific research applications.

Mechanism of Action

5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% acts as a nucleophile and reacts with electrophiles to form various heterocyclic compounds. It is also used as a catalyst in the synthesis of various organic compounds.
Biochemical and Physiological Effects
5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% is used in a variety of scientific research applications and has no known direct biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% is a simple and cost-effective reagent that can be used in a variety of scientific research applications. It is soluble in water and ethanol, making it easy to handle and store. 5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% is also non-toxic and non-irritant, making it safe to handle in the laboratory. The main limitation of 5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% is that it is a relatively unstable compound, which can decompose when exposed to light or heat.

Future Directions

5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% can be used as a starting material for the synthesis of various heterocyclic compounds. It can also be used as a catalyst in the synthesis of various organic compounds. Furthermore, 5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% can be used in the preparation of various pharmaceuticals and agrochemicals. Additionally, 5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% can be used in the development of new analytical techniques for the analysis of organic compounds. Finally, 5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% can be used in the development of new drug delivery systems and drug targeting strategies.

Synthesis Methods

5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% is synthesized by a two-step reaction. First, 5-cyanobenzoyl chloride is reacted with pyrimidine-2-thiol to form 5-(3-cyanophenyl)-2-thiopyrimidine. This compound is then reacted with sodium hydroxide to form 5-(3-cyanophenyl)-2-hydroxypyrimidine. This method is simple, efficient and cost-effective.

Scientific Research Applications

5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds. It is also used as a catalyst in the synthesis of various organic compounds. 5-(3-Cyanophenyl)-2-hydroxypyrimidine, 95% is also used in the preparation of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

3-(2-oxo-1H-pyrimidin-5-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-5-8-2-1-3-9(4-8)10-6-13-11(15)14-7-10/h1-4,6-7H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYGAICNTAMVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)N=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686784
Record name 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzonitrile

CAS RN

1261901-72-7
Record name 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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